Cas no 399-40-6 (2-(2-Bromo-4-fluorophenoxy)acetic Acid)

2-(2-Bromo-4-fluorophenoxy)acetic acid is a halogenated phenoxyacetic acid derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring both bromo and fluoro substituents on the aromatic ring, enhances reactivity in electrophilic and nucleophilic substitution reactions, making it a versatile building block for fine chemicals. The compound’s carboxylic acid group allows for further functionalization, enabling the synthesis of esters, amides, and other derivatives. Its high purity and stability under standard conditions ensure reliable performance in research and industrial processes. This compound is particularly useful in the development of agrochemicals and bioactive molecules due to its distinct electronic and steric properties.
2-(2-Bromo-4-fluorophenoxy)acetic Acid structure
399-40-6 structure
Product Name:2-(2-Bromo-4-fluorophenoxy)acetic Acid
CAS No:399-40-6
MF:C8H6BrFO3
MW:249.033845424652
CID:312800
PubChem ID:302873
Update Time:2025-06-11

2-(2-Bromo-4-fluorophenoxy)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-(2-bromo-4-fluorophenoxy)-
    • (2-bromo-4-fluoro-phenoxy)-acetic acid
    • 2-(2-bromo-4-fluorophenoxy)acetic acid
    • (2-Brom-4-fluor-phenoxy)-essigsaeure
    • 2-bromo-4-fluorophenoxyacetic acid
    • AC1L71HG
    • AC1Q7666
    • CTK4I2129
    • HMS2765O03
    • NSC190612
    • SureCN2112042
    • WWVZWZDNCWFYIM-UHFFFAOYSA-N
    • 2-(2-bromo-4-fluoro-phenoxy)acetic acid
    • NSC-190612
    • BDBM75109
    • Z56923211
    • 3-amino-3-(1-(benzyloxycarbonyl)piperidin-4-yl)propanoicacid
    • cid_302873
    • SMR000364010
    • DTXSID30307276
    • 2-(2-bromo-4-fluorophenoxy)aceticacid
    • SCHEMBL2112042
    • AKOS000264547
    • CHEMBL1588958
    • 2-(2-bromanyl-4-fluoranyl-phenoxy)ethanoic acid
    • CS-0220265
    • (2-bromo-4-fluoro-phenoxy)-acetic acid, AldrichCPR
    • EN300-06212
    • 399-40-6
    • MLS000773315
    • G34875
    • 2-(2-Bromo-4-fluorophenoxy)acetic Acid
    • Inchi: 1S/C8H6BrFO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12)
    • InChI Key: WWVZWZDNCWFYIM-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1OCC(=O)O)F

Computed Properties

  • Exact Mass: 247.94838
  • Monoisotopic Mass: 247.948
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.717
  • Boiling Point: 341.8°Cat760mmHg
  • Flash Point: 160.5°C
  • Refractive Index: 1.559
  • PSA: 46.53
  • LogP: 2.05160

2-(2-Bromo-4-fluorophenoxy)acetic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B804788-50mg
2-(2-Bromo-4-fluorophenoxy)acetic Acid
399-40-6
50mg
$ 50.00 2022-06-06
TRC
B804788-100mg
2-(2-Bromo-4-fluorophenoxy)acetic Acid
399-40-6
100mg
$ 95.00 2022-06-06
TRC
B804788-500mg
2-(2-Bromo-4-fluorophenoxy)acetic Acid
399-40-6
500mg
$ 320.00 2022-06-06
A2B Chem LLC
AF95294-50mg
2-(2-Bromo-4-fluorophenoxy)acetic acid
399-40-6 97%
50mg
$80.00 2024-04-20
A2B Chem LLC
AF95294-100mg
2-(2-Bromo-4-fluorophenoxy)acetic acid
399-40-6 97%
100mg
$105.00 2024-04-20
A2B Chem LLC
AF95294-250mg
2-(2-Bromo-4-fluorophenoxy)acetic acid
399-40-6 97%
250mg
$132.00 2024-04-20
A2B Chem LLC
AF95294-500mg
2-(2-Bromo-4-fluorophenoxy)acetic acid
399-40-6 97%
500mg
$220.00 2024-04-20
A2B Chem LLC
AF95294-1g
2-(2-Bromo-4-fluorophenoxy)acetic acid
399-40-6 97%
1g
$305.00 2024-04-20
A2B Chem LLC
AF95294-2.5g
2-(2-Bromo-4-fluorophenoxy)acetic acid
399-40-6 97%
2.5g
$565.00 2024-04-20
A2B Chem LLC
AF95294-5g
2-(2-Bromo-4-fluorophenoxy)acetic acid
399-40-6 97%
5g
$818.00 2024-04-20

2-(2-Bromo-4-fluorophenoxy)acetic Acid Related Literature

Additional information on 2-(2-Bromo-4-fluorophenoxy)acetic Acid

Introduction to 2-(2-Bromo-4-fluorophenoxy)acetic Acid (CAS No. 399-40-6)

2-(2-Bromo-4-fluorophenoxy)acetic acid is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service registry number CAS No. 399-40-6, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both bromine and fluorine substituents in its aromatic ring confers distinct reactivity and selectivity, making it a valuable intermediate in the synthesis of biologically active molecules.

The molecular structure of 2-(2-Bromo-4-fluorophenoxy)acetic acid consists of a phenolic ring substituted with a bromo group at the 2-position and a fluoro group at the 4-position, linked to an acetic acid moiety. This arrangement imparts a balance of electronic and steric effects that are highly advantageous for medicinal chemistry applications. The compound’s solubility profile and stability under various conditions further enhance its utility in laboratory and industrial settings.

In recent years, 2-(2-Bromo-4-fluorophenoxy)acetic acid has been explored as a key building block in the development of novel therapeutic agents. Its structural features are particularly relevant in the design of compounds targeting inflammatory pathways, metabolic disorders, and oncological diseases. The bromine atom, for instance, serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex scaffolds.

Moreover, the fluoro substituent at the 4-position introduces metabolic stability and lipophilicity modulation, which are critical factors in drug design. Fluorinated aromatic compounds are well-documented for their enhanced pharmacokinetic properties, including improved bioavailability and resistance to enzymatic degradation. This makes 2-(2-Bromo-4-fluorophenoxy)acetic acid a promising candidate for synthesizing next-generation pharmaceuticals.

Recent studies have highlighted the compound’s role in the synthesis of kinase inhibitors, which play a pivotal role in cancer therapy. The phenolic hydroxyl group and the carboxylic acid moiety provide multiple sites for hydrogen bonding interactions with biological targets, enhancing binding affinity. Researchers have leveraged these features to develop small-molecule inhibitors that selectively modulate protein-protein interactions or enzyme activity.

The acetic acid derivative portion of 2-(2-Bromo-4-fluorophenoxy)acetic acid also facilitates further derivatization into esters or amides, broadening its applicability in drug discovery. These derivatives can exhibit altered pharmacological profiles while retaining core structural elements that mediate biological activity. Such flexibility is invaluable in optimizing lead compounds for clinical development.

From a synthetic chemistry perspective, CAS No. 399-40-6 represents an efficient precursor for accessing fluorinated phenols and related heterocycles. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions or organometallic transformations, have been employed to construct analogues with tailored properties. These efforts contribute to the growing library of pharmacologically relevant compounds derived from this scaffold.

The pharmaceutical industry continues to investigate novel applications for 2-(2-Bromo-4-fluorophenoxy)acetic acid, particularly in the context of targeted therapy and personalized medicine. Its ability to serve as a scaffold for structure-based drug design underscores its importance in modern medicinal chemistry. As research progresses, new derivatives and analogues are expected to emerge, further expanding its utility across therapeutic areas.

In conclusion, 2-(2-Bromo-4-fluorophenoxy)acetic acid (CAS No. 399-40-6) is a multifaceted compound with significant potential in pharmaceutical innovation. Its unique structural attributes enable diverse synthetic pathways and biological applications, making it a cornerstone in the development of innovative therapeutics. Continued exploration into its derivatives and mechanisms of action will undoubtedly yield further advancements in drug discovery and treatment strategies.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD